molecular formula C15H20N2O2S B2808991 3-(4-(Dimethylamino)phenyl)-2-((tert-butyl)sulfonyl)prop-2-enenitrile CAS No. 1025143-31-0

3-(4-(Dimethylamino)phenyl)-2-((tert-butyl)sulfonyl)prop-2-enenitrile

Cat. No. B2808991
CAS RN: 1025143-31-0
M. Wt: 292.4
InChI Key: HTNSZDDYEJYYLA-UVTDQMKNSA-N
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Description

3-(4-(Dimethylamino)phenyl)-2-((tert-butyl)sulfonyl)prop-2-enenitrile is a chemical compound that is widely used in scientific research. The compound is also known by its chemical name, DABCO-TsCN. It has been studied for its various biochemical and physiological effects, which have led to its application in several research fields.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Applications

Research has demonstrated the versatility of dimethylamino phenyl derivatives in synthesizing various complex chemical structures. For instance, the improvement in the synthesis of certain sulfide derivatives using dimethylamino pyridine as a catalyst showcases the role of similar compounds in enhancing reaction yields and streamlining chemical processes (Liang Wen-jun, 2007). Similarly, the preparation and characterization of dinuclear Pd(II) complexes with tetraaza-thiophenolate ligands involving tert-butyl and dimethylamino functionalities underline the significance of such compounds in coordination chemistry and the development of new materials (G. Siedle & B. Kersting, 2006).

Molecular Structure and Reactivity

The molecular structure and reactivity of these compounds have been studied to understand their behavior in various chemical environments. The zwitterionic nature of a similar derivative has been explored, providing insights into its low reactivity and potential applications in designing molecules with tailored properties (R. Jasiński et al., 2016).

Applications in Material Science and Optoelectronics

Optical and Electronic Properties

The synthesis and characterization of extended π-conjugated materials based on similar chemical structures have revealed their potential in optoelectronic applications. These studies offer insights into the design of new chromophores with desirable optical properties for applications in lasers, light-emitting diodes (LEDs), and photovoltaic devices (P. Antony et al., 2019).

Biomedical Research Applications

Antimicrobial Properties

Research on novel pyrazolopyrimidine derivatives incorporating phenylsulfonyl and dimethylamino groups has highlighted the antimicrobial potential of such compounds. These studies contribute to the development of new antimicrobial agents and underscore the importance of chemical modifications in enhancing biological activity (Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019).

Environmental and Green Chemistry

Catalysis and Green Synthesis

The use of copper(I) catalysis in tandem transformations involving C-S coupling and C-H functionalization exemplifies the role of dimethylamino phenyl derivatives in promoting environmentally friendly synthetic pathways. This research aligns with the principles of green chemistry by minimizing hazardous reagents and maximizing efficiency (Runsheng Xu et al., 2010).

properties

IUPAC Name

(Z)-2-tert-butylsulfonyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-15(2,3)20(18,19)14(11-16)10-12-6-8-13(9-7-12)17(4)5/h6-10H,1-5H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNSZDDYEJYYLA-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=C\C1=CC=C(C=C1)N(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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